3,5-Bis(trifluoromethyl)phenylacetic acid

Description

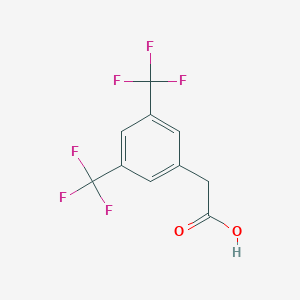

Structure

3D Structure

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWSKKHEEYTXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234137 | |

| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-33-3 | |

| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9DB76S84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5-bis(trifluoromethyl)phenylacetic acid, a key building block in pharmaceutical and materials science. This document details several viable synthetic routes, including protocols for key experimental procedures. Quantitative data is presented in tabular format for ease of comparison, and reaction pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important fluorinated compound.

Introduction

This compound, with the chemical formula (CF₃)₂C₆H₃CH₂CO₂H, is a halogenated aromatic carboxylic acid.[1][2][3] The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties, metabolic stability, and lipophilicity to molecules incorporating this moiety.[4] Consequently, it serves as a crucial intermediate in the synthesis of a variety of compounds with pharmacological activity, including anti-tumor and anti-inflammatory drugs.[4] This guide outlines the most common and effective laboratory-scale synthesis pathways for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 85068-33-3 | [1][5] |

| Molecular Formula | C₁₀H₆F₆O₂ | [2][3] |

| Molecular Weight | 272.14 g/mol | [1][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 121-123 °C | [1] |

| Solubility | Soluble in methanol | [1] |

Synthetic Pathways

Several synthetic routes to this compound have been established. The most common strategies commence with 1,3-bis(trifluoromethyl)benzene and proceed through key intermediates such as 3,5-bis(trifluoromethyl)bromobenzene. The primary pathways are detailed below.

Pathway 1: From 1,3-Bis(trifluoromethyl)benzene via Grignard Reagent

This pathway involves the initial bromination of 1,3-bis(trifluoromethyl)benzene to form the key intermediate 3,5-bis(trifluoromethyl)bromobenzene. This intermediate is then converted to a Grignard reagent, which is subsequently reacted with a suitable electrophile to introduce the acetic acid moiety.

Step 1a: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

A process for the bromination of 1,3-bis(trifluoromethyl)benzene involves using 1,3-dibromo-5,5-dimethylhydantoin in a mixture of glacial acetic acid and sulfuric acid, which has been shown to produce the desired product in high yield with minimal bis-brominated byproducts.[6]

-

Procedure: To a stirred mixture of glacial acetic acid and concentrated sulfuric acid, 1,3-bis(trifluoromethyl)benzene is added. 1,3-Dibromo-5,5-dimethylhydantoin is then added portion-wise, maintaining the reaction temperature between 40-50 °C. After the addition is complete, the reaction is stirred for several hours. The mixture is then poured into ice water, and the organic layer is separated, washed, and purified by distillation.

Step 1b: Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium bromide

The formation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene is a critical step and requires anhydrous conditions.

-

Procedure: To a flask containing magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF), a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 1c: Synthesis of Ethyl 3,5-bis(trifluoromethyl)phenylacetate

-

Procedure: The freshly prepared Grignard reagent solution is cooled in an ice bath. A solution of ethyl bromoacetate in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ester.

Step 1d: Hydrolysis to this compound

-

Procedure: The crude ethyl 3,5-bis(trifluoromethyl)phenylacetate is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated at reflux for 2-3 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated hydrochloric acid until a white precipitate forms. The precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Pathway 2: From 3,5-Bis(trifluoromethyl)benzyl Bromide via Nitrile Hydrolysis

This alternative route also starts from 3,5-bis(trifluoromethyl)bromobenzene, which is first converted to the corresponding benzyl bromide. Subsequent cyanation and hydrolysis of the resulting nitrile furnishes the desired carboxylic acid.

Step 2a: Synthesis of 3,5-Bis(trifluoromethyl)benzyl Bromide

The synthesis of 3,5-bis(trifluoromethyl)benzyl bromide can be achieved through the bromination of 3,5-bis(trifluoromethyl)toluene.

-

Procedure: A mixture of 3,5-bis(trifluoromethyl)toluene, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed under irradiation with a UV lamp. The reaction is monitored by TLC. Upon completion, the mixture is cooled, the succinimide is filtered off, and the solvent is evaporated. The crude product is then purified by distillation or chromatography to give 3,5-bis(trifluoromethyl)benzyl bromide.[7][8]

Step 2b: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetonitrile

The conversion of the benzyl bromide to the corresponding nitrile is a standard nucleophilic substitution reaction.[9]

-

Procedure: A solution of 3,5-bis(trifluoromethyl)benzyl bromide in dimethyl sulfoxide (DMSO) is added to a stirred suspension of sodium cyanide in DMSO. The reaction mixture is heated at 60-70 °C for several hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude nitrile can be purified by distillation under reduced pressure.

Step 2c: Hydrolysis of 3,5-Bis(trifluoromethyl)phenylacetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid.

-

Procedure: 3,5-Bis(trifluoromethyl)phenylacetonitrile is added to a mixture of concentrated sulfuric acid and water. The mixture is heated at reflux for several hours until the reaction is complete (as monitored by TLC). The reaction mixture is then cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and recrystallized from a suitable solvent (e.g., toluene) to yield pure this compound.

Pathway 3: From 3,5-Bis(trifluoromethyl)acetophenone via Willgerodt-Kindler Reaction

This pathway offers a different approach starting from the corresponding acetophenone. The Willgerodt-Kindler reaction allows for the transformation of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.

Step 3a: Synthesis of 3,5-Bis(trifluoromethyl)phenylthioacetamide (Willgerodt-Kindler Reaction)

The Willgerodt-Kindler reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.[10][11][12][13]

-

Procedure: A mixture of 3,5-bis(trifluoromethyl)acetophenone, sulfur, and morpholine is heated at reflux for several hours. The reaction mixture becomes dark and viscous. After cooling, the excess morpholine is removed under reduced pressure. The residue is then treated with an acid (e.g., 10% HCl) to precipitate the crude thioamide. The solid is collected by filtration, washed with water, and can be purified by recrystallization.

Step 3b: Hydrolysis of 3,5-Bis(trifluoromethyl)phenylthioacetamide

The thioamide is hydrolyzed to the final carboxylic acid.

-

Procedure: The crude 3,5-bis(trifluoromethyl)phenylthioacetamide is suspended in an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide). The mixture is heated at reflux for an extended period (several hours to overnight). If basic hydrolysis is used, the reaction mixture is cooled, washed with an organic solvent to remove impurities, and then acidified to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical yields and key properties of the intermediates and the final product for the described synthetic pathways. Please note that yields can vary significantly based on reaction scale and specific conditions.

| Compound | Pathway | Typical Yield | Melting Point (°C) | Molecular Weight ( g/mol ) |

| 3,5-Bis(trifluoromethyl)bromobenzene | 1 & 2 | >90%[6] | N/A (liquid) | 293.02 |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 2 | Variable | N/A (liquid) | 307.03[7] |

| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 2 | Good | N/A (liquid) | 253.14[9] |

| This compound | 1, 2, 3 | Good | 121-123 | 272.14[1] |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The Grignard pathway offers a direct approach, while the nitrile hydrolysis route provides a reliable alternative. The Willgerodt-Kindler reaction presents a less common but viable option from the corresponding acetophenone. The detailed protocols and data provided in this guide are intended to facilitate the efficient and safe synthesis of this valuable compound for research and development applications.

References

- 1. This compound 98 85068-33-3 [sigmaaldrich.com]

- 2. This compound | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 7. 3,5-双(三氟甲基)苄基溴 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-双(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. synarchive.com [synarchive.com]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. Willgerodt-Kindler Reaction [drugfuture.com]

- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]

Technical Guide: Physicochemical Properties of 3,5-Bis(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and visualizes its application in a synthetic workflow and its relevance to biological signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various research and development settings. A summary of the available quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₆O₂ | [1][2] |

| Molecular Weight | 272.14 g/mol | [1][2] |

| Melting Point | 121-123 °C | [3] |

| 121.0-131.0 °C | [4] | |

| Boiling Point | Not experimentally determined | |

| pKa (predicted) | 3.99 | |

| Solubility | Soluble in methanol (25 mg/mL) | [3] |

| logP | Not experimentally determined | |

| Appearance | White to off-white solid |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

A small sample of dry this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the closed end.

-

The capillary tube is placed into the heating block of a melting point apparatus.

-

The sample is heated at a steady and slow rate.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A co-solvent may be used if solubility is low.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added incrementally from a burette.

-

After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution.

Materials:

-

This compound

-

Deionized water (or buffer of a specific pH)

-

Shake-flask or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

An excess amount of solid this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully removed and centrifuged to separate any remaining solid particles.

-

The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a representative experimental workflow for the synthesis of derivatives and relevant biological signaling pathways that may be modulated by compounds derived from this compound.

Synthetic Workflow: Preparation of Pyrazole Derivatives

This compound and its related structures are valuable starting materials in organic synthesis. The following workflow illustrates the synthesis of pyrazole derivatives from a structurally similar starting material, 3',5'-bis(trifluoromethyl)acetophenone.[5]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 85068-33-3 [sigmaaldrich.com]

- 4. A18922.06 [thermofisher.com]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Bis(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,5-Bis(trifluoromethyl)phenylacetic acid. Due to the absence of a publicly available, experimentally verified ¹H NMR dataset for this specific compound at the time of this writing, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide also includes a comprehensive experimental protocol for acquiring such a spectrum and visual diagrams to aid in the understanding of the molecular structure and its corresponding spectral features.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of the molecular structure, considering the electronic effects of the trifluoromethyl and carboxylic acid groups on the chemical shifts of the aromatic and methylene protons. The chemical shifts for the aromatic protons are informed by the experimentally determined values for the closely related compound, 3,5-bis(trifluoromethyl)benzoic acid.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Integration |

| H-2', H-6' | ~7.9 | Singlet (s) | 2H |

| H-4' | ~7.8 | Singlet (s) | 1H |

| -CH₂- | ~3.8 | Singlet (s) | 2H |

| -COOH | ~11-12 | Broad Singlet (br s) | 1H |

Note: The chemical shift of the carboxylic acid proton (-COOH) is highly dependent on the solvent and concentration and can vary significantly.

Structural and Spectral Relationship

The following diagram illustrates the chemical structure of this compound and the assignment of the different proton environments that give rise to the predicted ¹H NMR spectrum.

Caption: Molecular structure and proton assignments for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as tetramethylsilane (TMS), can be added.

2. NMR Instrument Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds is typical.

-

Spectral Width (SW): A spectral width of approximately 16 ppm is usually sufficient to cover the expected chemical shift range.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak to its known value.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for ¹H NMR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Bis(trifluoromethyl)phenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3,5-Bis(trifluoromethyl)phenylacetic acid, a key building block in the synthesis of various pharmaceutical compounds. The document details its characteristic fragmentation patterns, proposes detailed experimental protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explores the biological context of its derivatives.

Core Compound Properties

This compound (C₁₀H₆F₆O₂) is an aromatic carboxylic acid with a molecular weight of approximately 272.14 g/mol .[1] Its structure, featuring a phenylacetic acid core with two strongly electron-withdrawing trifluoromethyl groups, dictates its chemical properties and fragmentation behavior in mass spectrometry.

Mass Spectral Data and Fragmentation Analysis

Electron Ionization (EI) is a common technique for the analysis of volatile and semi-volatile compounds by GC-MS. The NIST Mass Spectrometry Data Center provides reference data for the GC-MS analysis of this compound.[1]

Table 1: Key Quantitative GC-MS Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆F₆O₂ | PubChem[1] |

| Molecular Weight | 272.14 g/mol | PubChem[1] |

| Molecular Ion (M⁺•) | m/z 272 | NIST[1][2][3] |

| Top Peak (Base Peak) | m/z 227 | NIST[1] |

| 2nd Highest Peak | m/z 159 | NIST[1] |

| 3rd Highest Peak | m/z 272 | NIST[1] |

Proposed Fragmentation Pathway

The fragmentation of this compound under Electron Ionization (EI) follows a logical pathway characteristic of phenylacetic acids. The primary cleavage event is the loss of the carboxylic acid group.

-

Molecular Ion Formation: The molecule is ionized to form the molecular ion, M⁺•, at m/z 272 .

-

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the alpha-carbon and the carbonyl carbon, leading to the loss of the carboxyl radical (•COOH), a neutral loss of 45 Da. This results in the formation of the highly stable 3,5-bis(trifluoromethyl)benzyl cation, which is observed as the base peak at m/z 227 .

-

Further Fragmentation: The fragment at m/z 227 can undergo further fragmentation, although the specific pathway to m/z 159 is less direct. It likely involves complex rearrangements and the loss of a C₂HF₂ radical or similar species.

Table 2: Proposed Fragmentation Summary

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

|---|---|---|---|

| 272 | 227 | 45 | •COOH (Carboxyl radical) |

| 227 | 159 | 68 | C₂HF₂• (Difluoroethyl radical) or similar rearrangement product |

Caption: Proposed Electron Ionization fragmentation pathway.

Experimental Protocols

3.1 GC-MS Analysis Protocol

Due to the polar nature of the carboxylic acid group, derivatization is required to increase volatility and improve chromatographic peak shape. Silylation is a common and effective method.

Table 3: Proposed GC-MS Experimental Protocol

| Parameter | Recommended Setting |

|---|---|

| Sample Preparation | |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Procedure | 1. Evaporate solvent from sample extract to dryness under nitrogen. 2. Add 50 µL of BSTFA and 50 µL of a solvent (e.g., acetonitrile). 3. Cap vial and heat at 70°C for 30 minutes. 4. Cool to room temperature before injection. |

| GC Parameters | |

| GC System | Agilent 8890 GC or equivalent |

| Column | DB-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Oven Program | Initial 80°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min |

| MS Parameters | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 50-400) |

3.2 LC-MS/MS Analysis Protocol

LC-MS/MS provides high sensitivity and selectivity without the need for derivatization, making it suitable for analyzing the compound in complex matrices. A reversed-phase method with negative ion electrospray ionization is recommended.

Table 4: Proposed LC-MS/MS Experimental Protocol

| Parameter | Recommended Setting |

|---|---|

| Sample Preparation | |

| Procedure | 1. Dilute sample in mobile phase A (e.g., 1:10). 2. Vortex to mix. 3. Centrifuge to pellet any particulates. 4. Transfer supernatant to an autosampler vial. |

| LC Parameters | |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | C18 reversed-phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min. |

| MS/MS Parameters | |

| MS System | SCIEX Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| IonSpray Voltage | -4500 V |

| Source Temperature | 500°C |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | Precursor (Q1): 271.0 (for [M-H]⁻) Product (Q3): 227.0 (loss of CO₂) |

Analytical Workflow and Biological Context

The overall workflow for analyzing this compound involves several key stages, from sample handling to data interpretation.

Caption: General workflow for mass spectrometric analysis.

Biological Significance and Signaling Pathways

While this compound is primarily a synthetic intermediate, the 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore incorporated into various drug candidates to enhance properties like metabolic stability and binding affinity.[4][5]

Notably, pyrazole derivatives synthesized using this acid as a building block have shown potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus).[4][6][7] The mechanism of action for some of these pyrazole derivatives is suggested to involve the disruption of the bacterial cell wall.[6] A critical pathway in bacterial cell wall synthesis is the formation of peptidoglycan, a polymer essential for maintaining cell integrity. Inhibition of this pathway is the mechanism of action for many established antibiotics, such as penicillin. The diagram below illustrates a simplified overview of the peptidoglycan biosynthesis pathway, a plausible target for antibacterial agents derived from this compound.

Caption: Plausible bacterial signaling pathway targeted by derivatives.

References

- 1. This compound | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzeneacetic acid, 3,5-bis(trifluoromethyl)- [webbook.nist.gov]

- 3. Benzeneacetic acid, 3,5-bis(trifluoromethyl)- [webbook.nist.gov]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 3,5-Bis(trifluoromethyl)phenylacetic Acid

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,5-bis(trifluoromethyl)phenylacetic acid for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and the compound's role in synthetic applications.

Introduction

This compound is an aromatic carboxylic acid that serves as a crucial building block in organic synthesis and pharmaceutical development.[1] Its structure, featuring a phenylacetic acid backbone with two strongly electron-withdrawing trifluoromethyl groups, imparts unique chemical properties that are of interest in the design of novel therapeutic agents.[1] Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds by identifying their functional groups based on the absorption of infrared radiation.

Infrared Spectroscopy Data

| Wavenumber Range (cm⁻¹) | Intensity | Shape | Vibrational Mode Assignment |

| 3300 - 2500 | Strong | Very Broad | O-H stretch of carboxylic acid dimer |

| 3100 - 3000 | Medium | Sharp | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Sharp | Aliphatic C-H stretch (CH₂) |

| 1760 - 1690 | Strong | Sharp | C=O stretch of carboxylic acid |

| 1600 - 1585 | Medium-Weak | Sharp | Aromatic C=C in-ring stretch |

| 1500 - 1400 | Medium-Weak | Sharp | Aromatic C=C in-ring stretch |

| 1440 - 1395 | Medium | Broad | O-H bend |

| 1350 - 1150 | Very Strong | Sharp | C-F stretch of CF₃ group |

| 1320 - 1210 | Strong | Sharp | C-O stretch |

| 950 - 910 | Medium | Broad | O-H out-of-plane bend |

Table 1: Expected Infrared Absorption Bands for this compound.

The characteristic broad absorption band of the hydroxyl (O-H) group in the 3300-2500 cm⁻¹ region is a hallmark of a carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state.[2] The carbonyl (C=O) stretching vibration is expected to be strong and sharp, appearing between 1760 and 1690 cm⁻¹.[2] The presence of the two trifluoromethyl (CF₃) groups will give rise to very strong C-F stretching absorptions, typically in the 1350-1150 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern and convenient sampling technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a diamond or zinc selenide (ZnSe) ATR accessory.[3]

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Record a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal material and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation and Analysis:

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Acquire the sample spectrum. The number of co-added scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

-

Data Processing and Cleaning:

-

The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, release the press arm, and carefully clean the sample from the crystal surface using a soft tissue and an appropriate solvent.

-

Logical and Experimental Workflows

The following diagrams illustrate the experimental workflow for obtaining the IR spectrum of this compound and its conceptual role in a drug discovery pipeline.

As this compound is utilized as a key intermediate in the synthesis of potential anti-tumor and anti-inflammatory drugs, the second diagram conceptualizes its position in a typical drug discovery workflow.[1] While no specific signaling pathways involving this acid have been documented, its derivatives are designed to interact with biological targets within various cellular signaling cascades. The unique properties conferred by the bis(trifluoromethyl) groups, such as enhanced metabolic stability and lipophilicity, make it a valuable scaffold in the development of new therapeutic agents.[1]

References

An In-depth Technical Guide on the Crystal Structure of 3,5-Bis(trifluoromethyl)phenylacetic Acid

An Important Note on Data Availability: As of the latest literature search, a complete, publicly available crystal structure determination for 3,5-bis(trifluoromethyl)phenylacetic acid (CAS No: 85068-33-3) has not been identified. While the compound is commercially available and utilized in chemical synthesis, its specific crystallographic data, including unit cell dimensions, bond lengths, and angles, are not present in the common crystallographic databases or peer-reviewed publications.

This guide, therefore, provides a comprehensive overview of the compound's known properties, a detailed, plausible experimental protocol for its synthesis and crystallization, and a standardized methodology for its crystal structure determination via single-crystal X-ray diffraction. This information is intended to guide researchers and drug development professionals in obtaining and analyzing the crystal structure of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C10H6F6O2 | [1][2] |

| Molecular Weight | 272.14 g/mol | [1][2] |

| CAS Number | 85068-33-3 | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 121-123 °C | [4][5] |

| Solubility | Soluble in methanol (25 mg/mL) | [3][4] |

| InChI Key | PAWSKKHEEYTXSA-UHFFFAOYSA-N | [1][5] |

| SMILES | OC(=O)Cc1cc(cc(c1)C(F)(F)F)C(F)(F)F | [1][5] |

Experimental Protocols

A plausible synthetic route to this compound involves the Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene. This method is a standard procedure for the synthesis of carboxylic acids from aryl halides.

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Iodine crystal (as initiator)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.

-

The reaction is initiated by gentle heating. Once the reaction starts (indicated by a color change and gentle refluxing), the remaining solution of the aryl bromide is added at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-water bath.

-

Carefully add crushed dry ice to the reaction mixture in small portions. The dry ice should be in excess to ensure complete carboxylation.

-

Stir the mixture until it reaches room temperature and the excess dry ice has sublimated.

-

-

Work-up and Purification:

-

Quench the reaction mixture by slowly adding 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

-

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Materials:

-

Purified this compound

-

A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene)

-

Small vials or test tubes

Procedure (Slow Evaporation Method):

-

Prepare a saturated solution of the compound in a chosen solvent or solvent mixture at room temperature or slightly elevated temperature.

-

Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

-

Cover the vial with a cap that has a small pinhole or with parafilm with a few needle punctures to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment.

-

Monitor the vial over several days to weeks for the formation of single crystals.

The following is a general protocol for determining the crystal structure of a small molecule using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizations

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion

While the definitive crystal structure of this compound remains to be published, this guide provides the necessary background and detailed experimental protocols for researchers to pursue its determination. The synthesis, crystallization, and subsequent X-ray diffraction analysis as outlined will enable the elucidation of its three-dimensional structure, which is of significant interest to the fields of medicinal chemistry and materials science. The availability of such data would provide valuable insights into the molecule's conformation, packing, and intermolecular interactions, aiding in the rational design of new materials and therapeutic agents.

References

Unveiling the Electronic Landscape of 3,5-Bis(trifluoromethyl)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)phenylacetic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, play a crucial role in its reactivity, acidity, and biological activity. This technical guide provides a comprehensive overview of the core electronic characteristics of this compound, presenting key data, experimental methodologies, and a theoretical framework for its understanding. The presence of trifluoromethyl groups is known to enhance the metabolic stability and lipophilicity of drug candidates.[2]

Core Electronic Properties

The electronic nature of this compound is dominated by the inductive effect of the two trifluoromethyl (-CF3) groups. These groups, positioned at the meta positions of the phenyl ring, exert a powerful electron-withdrawing effect, influencing the acidity of the carboxylic acid and the electron distribution across the molecule.

Quantitative Electronic Data

A summary of the key electronic and related physical properties of this compound is presented below.

| Property | Value | Method | Reference |

| pKa | 3.99 | Predicted | [2] |

| Molecular Weight | 272.14 g/mol | --- | [3] |

| Melting Point | 121-123 °C | Literature | |

| Solubility | Soluble in methanol, ethanol, and acetone | --- | [2] |

Experimental and Computational Methodologies

The determination of the electronic properties of organic molecules like this compound relies on a combination of experimental techniques and computational modeling.

Determination of pKa

The acidity of a compound, quantified by its pKa value, is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of an acid.

-

Preparation of Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Workflow for pKa Determination:

Caption: Workflow for experimental pKa determination.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic structure of molecules. These methods can provide insights into properties that are difficult or impossible to measure experimentally.

Methodology for DFT Calculations:

-

Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Electronic Property Calculation: Using the optimized geometry, various electronic properties are calculated, including:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for understanding the molecule's reactivity and its potential as an electron donor or acceptor. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

-

Dipole Moment: This provides information about the overall polarity of the molecule.

-

Electron Density Distribution: This visualizes the electron-rich and electron-poor regions of the molecule, offering insights into its reactive sites.

-

Logical Flow of DFT Calculations:

Caption: Logical flow for DFT-based property prediction.

Biological Significance and Applications

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its structural motif is found in various biologically active compounds. It serves as a key building block in the synthesis of pharmaceuticals, including potential anti-tumor and anti-inflammatory drugs.[2] The trifluoromethyl groups can significantly enhance drug efficacy by increasing metabolic stability and membrane permeability.

Derivatives of this compound have been investigated for their potent antimicrobial activities.[4] The electron-withdrawing nature of the trifluoromethyl groups can influence the binding affinity of these molecules to biological targets.

Conclusion

The electronic properties of this compound are central to its chemical behavior and its utility in various scientific domains. The strong electron-withdrawing capacity of the trifluoromethyl groups results in a relatively acidic carboxylic acid and a unique electron distribution. While a predicted pKa value is available, further experimental and computational studies are warranted to fully elucidate its electronic landscape, including a definitive determination of its dipole moment and HOMO/LUMO energy levels. A deeper understanding of these properties will undoubtedly facilitate the rational design of novel pharmaceuticals and advanced materials incorporating this versatile chemical scaffold.

References

An In-depth Technical Guide on the Solubility Characteristics of 3,5-Bis(trifluoromethyl)phenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the known solubility characteristics of 3,5-Bis(trifluoromethyl)phenylacetic acid in organic solvents. Due to a notable scarcity of publicly available quantitative data, this document presents the currently available information and outlines a general experimental protocol for determining the solubility of this compound. This guide is intended to serve as a resource for researchers and professionals in drug development and chemical synthesis who are working with this compound.

Introduction

This compound is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a valuable building block in the synthesis of novel compounds. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and biological screening. This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₀H₆F₆O₂ |

| Molecular Weight | 272.14 g/mol |

| Melting Point | 121-123 °C |

| Form | Solid |

Quantitative Solubility Data

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of quantitative solubility data for this compound in a wide range of organic solvents. The only available data point is for its solubility in methanol.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Methanol | 25 | Not Specified |

This limited data highlights a significant knowledge gap and underscores the need for further experimental investigation to fully characterize the solubility profile of this compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

-

Quantitative Analysis:

-

Dilute the collected supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

5.1. Conceptual Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Conclusion

The solubility of this compound in a variety of organic solvents remains largely uncharacterized in the public domain, with only a single quantitative data point in methanol currently available. This guide provides a framework for researchers by presenting the known information and detailing a standard experimental protocol for the systematic determination of its solubility profile. The generation of comprehensive solubility data is essential for unlocking the full potential of this compound in various scientific and industrial applications.

The Chemical Reactivity of Trifluoromethyl Groups in 3,5-Bis(trifluoromethyl)phenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its utility is largely defined by the presence of two trifluoromethyl (-CF3) groups on the phenyl ring. These groups impart unique electronic properties and metabolic stability to molecules. While generally regarded as robust and chemically inert, the trifluoromethyl groups can undergo specific transformations under controlled conditions. This technical guide provides a comprehensive overview of the chemical reactivity of the trifluoromethyl groups in this compound, presenting key reactions, experimental considerations, and potential applications. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties of the aromatic ring.[1][2][3]

General Stability of the Trifluoromethyl Group

The trifluoromethyl group is renowned for its exceptional stability, a characteristic attributed to the strength of the carbon-fluorine bond. This stability makes it a favored substituent in drug design, as it can enhance metabolic stability, leading to longer half-lives of pharmaceutical compounds.[3][4] The -CF3 group is resistant to many common chemical reagents and reaction conditions. However, its reactivity can be harnessed through specific synthetic strategies.

Chemical Transformations of the Trifluoromethyl Groups

While the C-F bonds are strong, the trifluoromethyl groups on the 3,5-bis(trifluoromethyl)phenyl moiety can participate in several types of chemical reactions, primarily under forcing conditions or with specific reagents. The strong electron-withdrawing nature of the two -CF3 groups makes the aromatic ring electron-deficient, which can influence the reactivity of the substituents.

Hydrolysis

Under harsh acidic or basic conditions, the trifluoromethyl groups can be hydrolyzed to carboxylic acid groups. This transformation is a powerful tool for introducing additional acidic functionalities into the molecule. The hydrolysis proceeds stepwise, with the initial formation of a difluoromethylidene intermediate.

Table 1: General Conditions for Hydrolysis of Aromatic Trifluoromethyl Groups

| Reagent System | General Conditions | Product |

| Fuming Sulfuric Acid / Boric Acid | High temperature | Carboxylic Acid |

| Strong Aqueous Base (e.g., NaOH, KOH) | High temperature and pressure | Carboxylate Salt |

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrolysis of a Trifluoromethyl Group

Warning: This reaction involves corrosive and hazardous reagents. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated fume hood.

-

Reagent Preparation: In a flask equipped with a reflux condenser and a magnetic stirrer, carefully add the this compound to a mixture of fuming sulfuric acid and boric acid.

-

Reaction Execution: Heat the mixture to the desired temperature (typically >150 °C) and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Nucleophilic Substitution

Direct nucleophilic substitution of a fluorine atom in a trifluoromethyl group is challenging due to the strength of the C-F bond. However, reactions with strong nucleophiles under forcing conditions can lead to the displacement of one or more fluorine atoms. The electron-deficient nature of the aromatic ring in this compound may render the trifluoromethyl carbons more susceptible to nucleophilic attack compared to those on electron-rich rings.

Table 2: Examples of Nucleophilic Substitution on Aromatic Trifluoromethyl Groups

| Nucleophile | General Conditions | Product |

| Alkoxides (e.g., NaOR) | High temperature, polar aprotic solvent | Difluoro(alkoxy)methyl derivative |

| Thiolates (e.g., NaSR) | High temperature, polar aprotic solvent | Difluoro(thioalkyl)methyl derivative |

| Amines (e.g., R2NH) | High temperature, sealed vessel | Difluoro(amino)methyl derivative |

Visualizing Reactivity Pathways

The following diagram illustrates the potential chemical transformations of the trifluoromethyl groups in this compound.

Caption: Potential reaction pathways of the trifluoromethyl groups.

Reduction

Selective reduction of a trifluoromethyl group to a difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) group is a valuable transformation in medicinal chemistry, as it allows for fine-tuning of the electronic and lipophilic properties of a molecule. These reactions often require specific reducing agents that can selectively cleave C-F bonds without affecting other functional groups.

Table 3: Reagents for the Reduction of Aromatic Trifluoromethyl Groups

| Reagent System | General Conditions | Product |

| Metal Hydrides (e.g., LiAlH4) | Can be non-selective and may reduce the carboxylic acid | Varies |

| Silanes (e.g., Et3SiH) with a catalyst | Milder conditions, potentially more selective | Difluoromethyl or monofluoromethyl derivative |

| Catalytic Hydrogenation | High pressure, specific catalysts | Can lead to hydrodefluorination |

Experimental Workflow for Reactivity Screening

The following diagram outlines a general workflow for investigating the reactivity of the trifluoromethyl groups in this compound.

Caption: A generalized workflow for studying CF3 group reactivity.

Conclusion

The trifluoromethyl groups of this compound, while generally stable, offer a platform for diverse chemical transformations. Understanding the conditions required for their hydrolysis, nucleophilic substitution, and reduction is crucial for leveraging this versatile building block in the synthesis of novel pharmaceuticals and advanced materials. The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl moiety not only influences the reactivity of the trifluoromethyl groups themselves but also provides a basis for the design of new catalysts and functional molecules.[5][6] Further research into selective and mild methods for the transformation of these groups will undoubtedly expand their application in various fields of chemistry.

References

- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives | MDPI [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 5. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectral properties, and a discussion of its applications in the development of biologically active compounds.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in drug design and materials science. The trifluoromethyl group (CF3), in particular, is known to significantly alter the physicochemical and biological properties of a parent compound. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability due to its lipophilic nature. This compound, with its two highly electronegative CF3 groups, serves as a valuable synthon for introducing this desirable functionality into a wide range of molecular scaffolds.

While the precise historical details of its initial discovery remain elusive in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in the mid to late 20th century. The advancements in fluorination chemistry paved the way for the synthesis of a diverse array of trifluoromethyl-substituted aromatics, including the phenylacetic acid scaffold.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85068-33-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₆F₆O₂ | [1][3][5] |

| Molecular Weight | 272.14 g/mol | [1][4][5] |

| Appearance | White to off-white solid/crystalline powder | [6] |

| Melting Point | 121-123 °C | [4][6] |

| Solubility | Soluble in methanol, ethanol, and acetone. | [4][6] |

| pKa (predicted) | 3.99 | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Data not explicitly found in search results. | |

| ¹³C NMR | Data not explicitly found in search results. | |

| Infrared (IR) | Data available but specific peaks not detailed in search results. | [1] |

| Mass Spectrometry (MS) | Data available but specific m/z not detailed in search results. | [1] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented below: the Willgerodt-Kindler reaction starting from the corresponding acetophenone, and the hydrolysis of the corresponding phenylacetonitrile.

Synthesis via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a robust method for the conversion of aryl ketones to the corresponding carboxylic acids (via a thioamide intermediate).[7][8][9][10]

Experimental Protocol:

Step 1: Synthesis of 3',5'-Bis(trifluoromethyl)phenylacetothiomorpholide

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

-

The reaction mixture is heated to reflux (typically around 130-140 °C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

Step 2: Hydrolysis to this compound

-

To the crude thioamide from Step 1, a solution of a strong base such as sodium hydroxide or potassium hydroxide (e.g., 20% aqueous solution) is added.

-

The mixture is heated to reflux and stirred vigorously for 8-16 hours until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Synthesis via Hydrolysis of 3,5-Bis(trifluoromethyl)phenylacetonitrile

The hydrolysis of the corresponding nitrile offers a more direct route to the carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetonitrile

This intermediate can be prepared from 3,5-bis(trifluoromethyl)benzyl bromide.

-

In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol.

-

Add an aqueous solution of sodium cyanide or potassium cyanide (1.1-1.5 eq).

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude nitrile, which can be purified by distillation or chromatography.

Step 2: Hydrolysis to this compound

-

The 3,5-bis(trifluoromethyl)phenylacetonitrile (1.0 eq) is suspended in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

-

The mixture is heated to reflux and stirred for an extended period (typically 12-24 hours).

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured onto ice.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford this compound. Recrystallization can be performed for further purification.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various biologically active molecules. The bis(trifluoromethyl)phenyl moiety is often incorporated to enhance the pharmacological properties of lead compounds.

One notable application is in the synthesis of novel antimicrobial agents. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have shown potent activity against drug-resistant bacteria.[11] The synthesis of these derivatives typically involves the use of 3',5'-bis(trifluoromethyl)acetophenone as a starting material, which is a direct precursor to this compound.

The general workflow for the synthesis and evaluation of such compounds is illustrated below.

Caption: Synthetic workflow for biologically active pyrazole derivatives.

Logical Relationship of Applications

The utility of this compound stems from its role as a versatile intermediate. Its chemical properties allow for its incorporation into a variety of molecular frameworks, leading to applications in different fields of chemical research.

References

- 1. This compound | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-双(三氟甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound 99%|RUO [benchchem.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Willgerodt_rearrangement [chemeurope.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 3,5-Bis(trifluoromethyl)phenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides an in-depth overview of the potential biological activities of derivatives of 3,5-bis(trifluoromethyl)phenylacetic acid, summarizing key research findings, quantitative data, and experimental methodologies.

Anticancer Activity

Derivatives of this compound have emerged as promising candidates for anticancer drug development. Notably, a novel naphthofuran carboxamide derivative has demonstrated significant efficacy against liver cancer.

Quantitative Data: Anticancer Activity

A study on N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) revealed potent inhibitory effects on the growth of human liver cancer cell lines.[1]

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |

| HepG2 | Hepatocellular Carcinoma | NHDC | ~5 | 72 |

| Hep3B | Hepatocellular Carcinoma | NHDC | ~7.5 | 72 |

Signaling Pathway: HNF4α/STAT3 Axis

The anticancer activity of NHDC is attributed to its interaction with the Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator of liver cell function. By directly binding to HNF4α, NHDC enhances its expression and DNA binding activity. This activation of HNF4α leads to the subsequent inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical signaling node for cancer cell proliferation, survival, and metastasis. The inhibition of STAT3 phosphorylation ultimately leads to the induction of apoptosis in liver cancer cells.[1]

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

The following is a representative protocol for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, Hep3B) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-